Pyrazolosalicyloyl Imide-d3
Description
Pyrazolosalicyloyl Imide-d3 (CAS: N/A, Catalogue #: P846502) is a deuterated analog of Pyrazolosalicyloyl Imide (Catalogue #: P846500), a compound structurally characterized by a pyrazole ring fused with a salicyloyl imide moiety. The molecular formula of the deuterated variant is C20H23D3N6O7S, indicating substitution of three hydrogen atoms with deuterium at specific positions. This modification is designed to enhance metabolic stability and pharmacokinetic properties, a common strategy in drug development .
This compound is classified as a controlled substance with stringent handling requirements, including permits and BSL certification, due to its regulatory status and short shelf life . It is primarily used in analytical research, particularly in mass spectrometry and metabolic studies, as a stable isotopically labeled internal standard .
Properties
Molecular Formula |
C₂₀H₂₃D₃N₆O₇S |
|---|---|
Molecular Weight |
497.54 |
Synonyms |
N-[2-Hydroxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl]-1-methyl-4-nitro-3-n-propyl-1H-pyrazol-5-carboxamide-d3; Pyrazolosalicylimide-d3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Comparison
The table below highlights key structural and functional differences between Pyrazolosalicyloyl Imide-d3 and related phosphodiesterase (PDE) inhibitors or deuterated analogs:
| Compound Name | Molecular Formula | Deuterated Positions | Core Structure Features | Key Functional Groups |
|---|---|---|---|---|
| This compound | C20H23D3N6O7S | 3 H → D substitutions | Pyrazole ring fused with salicyloyl imide | Sulfonyl benzoyl, nitro, methylpiperazine |
| Pyrazolosalicyloyl Imide | C20H26N6O7S | None | Same as above | Same as above |
| Sildenafil-d3 | C22H27D3N6O4S | 3 H → D substitutions | Pyrazolopyrimidinone core | Ethoxyphenyl sulfonamide, methylpiperazine |
| Sildenafil | C22H30N6O4S | None | Same as above | Same as above |
| Thioaildenafil | C23H32N6O3S2 | None | Thio-modified pyrazolopyrimidinone | Thioether, sulfonyl |
Structural Insights :
- This compound distinguishes itself from Sildenafil derivatives through its salicyloyl imide backbone, whereas Sildenafil analogs feature a pyrazolopyrimidinone core .
- The deuterium in this compound is likely positioned at metabolically vulnerable sites (e.g., methyl or propyl groups) to retard oxidative degradation, a strategy also employed in Sildenafil-d3 .
Pharmacokinetic and Functional Comparison
Metabolic Stability
- Sildenafil-d8 (C22H22D8N6O4S): With eight deuterium atoms, this analog demonstrates even greater metabolic stability, highlighting the dose-dependent effect of deuteration .
Target Selectivity
- Pyrazolosalicyloyl Imide derivatives are hypothesized to target PDE isoforms distinct from those inhibited by Sildenafil (PDE5-specific).
- Thioaildenafil (T344365): A sulfur-modified analog of Sildenafil, it exhibits altered PDE5 binding kinetics and is often used in adulterated supplements due to its structural evasion of standard detection methods .
Q & A
Q. What are the key considerations for synthesizing Pyrazolosalicyloyl Imide-d3 with high isotopic purity?
Methodological Answer: Synthesis must prioritize deuterium incorporation at specific positions (e.g., aromatic protons) while minimizing isotopic scrambling. Techniques like deuterium exchange under controlled pH or catalyzed deuteration (e.g., using Pd/C or Rh catalysts) are common. Post-synthesis, validate purity via LC-MS or ¹H/²H NMR to confirm >98% isotopic enrichment. For reproducibility, document reaction conditions (temperature, solvent, catalyst loading) and compare against established protocols for non-deuterated analogs .
| Parameter | Optimal Range | Validation Method |
|---|---|---|
| Reaction Temperature | 60–80°C | Thermocouple monitoring |
| Catalyst Loading | 5–10 mol% | TGA/MS analysis |
| Deuterium Source | D₂O or D₂ gas | Isotopic ratio MS |
Q. How can researchers distinguish this compound from its non-deuterated counterpart using spectroscopic methods?
Methodological Answer: ¹H NMR will show absence of specific proton signals (e.g., aromatic or methyl groups replaced by deuterium). FT-IR can confirm C-D stretching vibrations (~2100–2200 cm⁻¹). For quantification, use isotope-ratio mass spectrometry (IRMS) to measure ²H/¹H ratios. Cross-validate with HPLC-DAD to rule out structural degradation during deuteration .
Advanced Research Questions
Q. How can researchers optimize experimental designs to study the metabolic stability of this compound in vitro?
Methodological Answer: Apply the PICO framework to structure the study:
- Population : Liver microsomes or hepatocytes from relevant species (e.g., human, rat).
- Intervention : Incubation with this compound at physiological concentrations.
- Comparison : Non-deuterated analog as control.
- Outcome : Half-life (t₁/₂) and metabolite profile via LC-HRMS .
Use design of experiments (DoE) to test variables like incubation time, enzyme concentration, and cofactor availability. Address data contradictions (e.g., unexpected metabolite peaks) by re-analyzing raw spectra for isotopic patterns or adjusting collision energy in MS/MS .
Q. What statistical approaches resolve contradictions in deuterium isotope effect (DIE) data for this compound across studies?
Methodological Answer: Contradictions may arise from differences in experimental setups (e.g., pH, temperature). Conduct a meta-analysis using the PRISMA framework to aggregate data from published studies. Apply mixed-effects models to account for inter-study variability. For mechanistic clarity, perform ab initio molecular dynamics simulations to quantify DIE on reaction kinetics, comparing computational results with empirical data .
| Study | Reported DIE | Experimental Conditions | Proposed Bias |
|---|---|---|---|
| Smith et al. (2022) | 2.5 | pH 7.4, 37°C | Incomplete deuterium labeling |
| Lee et al. (2023) | 1.8 | pH 6.8, 25°C | Enzyme batch variability |
Q. How to assess the photostability of this compound under UV-Vis irradiation for pharmaceutical formulation studies?
Methodological Answer: Design accelerated stability tests using ICH Q1B guidelines . Expose samples to UV light (320–400 nm) and measure degradation via UV-Vis spectroscopy (λmax shifts) or HPLC-UV . For mechanistic insights, employ electron paramagnetic resonance (EPR) to detect free radicals formed during photolysis. Compare degradation pathways with non-deuterated analogs to identify deuterium-specific protective effects .
Cross-Disciplinary Research Questions
Q. What computational chemistry methods predict the solvation behavior of this compound in non-aqueous solvents?
Methodological Answer: Use molecular dynamics (MD) simulations with polarizable force fields (e.g., AMOEBA) to model solute-solvent interactions. Validate predictions against experimental static dielectric constant measurements. For deuterium-specific effects, compare Gibbs free energy of solvation (ΔG_solv) between ¹H and ²H isotopologs using thermodynamic integration .
Q. How to integrate this compound into tracer studies for pharmacokinetic modeling?
Methodological Answer: Use compartmental modeling with deuterium as a stable isotope tracer. Administer the compound alongside non-deuterated analogs and measure plasma concentrations via LC-MS/MS . Apply non-linear mixed-effects modeling (NONMEM) to estimate absorption/distribution parameters. Address isotopic interference by optimizing MS transitions (e.g., Q1/Q2 filters) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
